N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea
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Overview
Description
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with a 4-[(6-methylpyridin-2-yl)oxy]phenyl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(6-methylpyridin-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Uniqueness
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea is unique due to its specific structural features, such as the presence of the 6-methylpyridin-2-yl group and the urea backbone
Properties
CAS No. |
57190-88-2 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-(6-methylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-4-6-14(16-11)20-13-9-7-12(8-10-13)17-15(19)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI Key |
UDHLQZJLDIMYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origin of Product |
United States |
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